molecular formula C19H22N2O3S B14154542 6,7-dimethoxy-N-(3-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide CAS No. 883952-57-6

6,7-dimethoxy-N-(3-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide

Cat. No.: B14154542
CAS No.: 883952-57-6
M. Wt: 358.5 g/mol
InChI Key: MXPXKKHLAVVUIX-UHFFFAOYSA-N
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Description

6,7-dimethoxy-N-(3-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-N-(3-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring.

    Introduction of Methoxy Groups: Methoxy groups can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Formation of Carbothioamide Group: The carbothioamide group can be introduced by reacting the isoquinoline derivative with thiourea under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6,7-dimethoxy-N-(3-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbothioamide group to corresponding amines or thiols using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, alkyl halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Various substituted isoquinoline derivatives

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-N-(3-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy and carbothioamide groups play a crucial role in its binding affinity and specificity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the carbothioamide group but shares the isoquinoline core and methoxy groups.

    6,7-dimethoxy-N-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinolinecarboxamide: Contains a carboxamide group instead of a carbothioamide group.

Uniqueness

6,7-dimethoxy-N-(3-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide is unique due to the presence of both methoxy and carbothioamide groups, which confer distinct chemical and biological properties

Properties

CAS No.

883952-57-6

Molecular Formula

C19H22N2O3S

Molecular Weight

358.5 g/mol

IUPAC Name

6,7-dimethoxy-N-(3-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide

InChI

InChI=1S/C19H22N2O3S/c1-22-16-6-4-5-15(11-16)20-19(25)21-8-7-13-9-17(23-2)18(24-3)10-14(13)12-21/h4-6,9-11H,7-8,12H2,1-3H3,(H,20,25)

InChI Key

MXPXKKHLAVVUIX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=S)N2CCC3=CC(=C(C=C3C2)OC)OC

solubility

4.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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